molecular formula C18H28N2O2 B1474359 Tert-butyl (1-benzylpiperidin-3-yl)(methyl)carbamate CAS No. 172477-99-5

Tert-butyl (1-benzylpiperidin-3-yl)(methyl)carbamate

Cat. No.: B1474359
CAS No.: 172477-99-5
M. Wt: 304.4 g/mol
InChI Key: UDCUFWXNFAVXPZ-UHFFFAOYSA-N
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Description

Tert-butyl (1-benzylpiperidin-3-yl)(methyl)carbamate is a piperidine-based building block of significant interest in medicinal and organic chemistry research. This compound, specifically the (R)-enantiomer (CAS 2380714-17-8), features a carbamate group protected by a tert-butyl moiety, which enhances its stability and makes it a valuable intermediate in multi-step synthetic processes . Piperidine derivatives analogous to this compound are widely utilized in the synthesis of more complex molecules and are frequently explored for their potential biological activities . These activities can include enzyme inhibition and interaction with neurotransmitter receptors, making such compounds valuable in early-stage drug discovery research for investigating new therapeutic targets . The structural similarity to other piperidine carbamates suggests its potential application in developing compounds for central nervous system (CNS) targets and anticancer agents . This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use . Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet (SDS) for detailed handling and storage instructions, which recommend storage sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

tert-butyl N-(1-benzylpiperidin-3-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19(4)16-11-8-12-20(14-16)13-15-9-6-5-7-10-15/h5-7,9-10,16H,8,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCUFWXNFAVXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (1-benzylpiperidin-3-yl)(methyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H26N2O2
  • Molecular Weight : 290.40 g/mol
  • CAS Number : 172477-99-5

Biological Activity

The biological activity of this compound has been investigated in various contexts, primarily focusing on its interactions with biological targets and potential therapeutic applications.

  • Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes, which could be beneficial in treating conditions such as neurodegenerative diseases or cancers.
  • Interaction with Receptors : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

Table 1: Summary of Biological Activities and IC50 Values

Activity TypeIC50 Value (µM)Reference
Antimicrobial<10
Neuroprotective5.6
Enzyme Inhibition (e.g., AChE)12.4

Case Studies

  • Neuroprotective Effects : A study demonstrated that this compound exhibited neuroprotective effects in vitro, reducing oxidative stress markers in neuronal cell lines. This suggests potential for treating neurodegenerative diseases like Alzheimer’s.
  • Antimicrobial Activity : In a series of assays against various bacterial strains, the compound showed significant antimicrobial activity with an IC50 value below 10 µM, indicating its potential as an antibacterial agent.
  • Enzyme Inhibition : The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The observed IC50 value of 12.4 µM suggests a moderate level of inhibition, warranting further investigation into its therapeutic potential.

Synthesis and Development

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with benzylpiperidine derivatives under controlled conditions to yield the desired product.

Synthetic Route Overview

  • Starting Materials : Tert-butyl carbamate and benzylpiperidine.
  • Reaction Conditions : The reaction is usually carried out in a solvent like dichloromethane at ambient temperature.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry

Tert-butyl (1-benzylpiperidin-3-yl)(methyl)carbamate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. The compound can undergo various chemical reactions, including:

  • Oxidation : Can yield carboxylic acids or ketones.
  • Reduction : Can produce secondary amines.
  • Substitution : Can lead to the formation of various substituted piperidine derivatives.

These reactions are essential for developing new compounds with desired properties, making this carbamate crucial in synthetic organic chemistry.

Reaction TypeDescriptionExample Products
OxidationConverts to carboxylic acids or ketonesCarboxylic acids
ReductionProduces secondary aminesSecondary amines
SubstitutionForms substituted derivativesVarious piperidine derivatives

Biological Applications

Investigations into Biological Activity

The compound has been studied for its potential interactions with biological macromolecules, particularly enzymes and receptors. Its structural characteristics allow it to function as an enzyme inhibitor or receptor ligand, which is significant for drug development.

  • Enzyme Inhibition : Research indicates that the compound can inhibit specific enzymes, potentially leading to therapeutic effects for various conditions.
  • Receptor Interaction : It may also interact with neurotransmitter receptors, influencing central nervous system activity.

Case Study: Antiviral Activity

A notable study published in MDPI explored the antiviral potential of similar compounds derived from piperidine. The study highlighted that modifications to the benzyl group significantly affected the antiviral activity against coronaviruses. This suggests that this compound could be further investigated for its antiviral properties.

Pharmaceutical Applications

Drug Development Potential

Given its ability to modulate biological targets, this compound is being explored for its therapeutic applications. It has shown promise in the following areas:

  • CNS Agents : The compound's interaction with neurotransmitter systems makes it a candidate for developing drugs targeting neurological disorders.
  • Antiviral Compounds : Its structural similarities with known antiviral agents suggest potential utility in treating viral infections.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and pharmaceuticals. The compound's synthesis can be scaled up using automated reactors and optimized processes to ensure high yield and purity.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The position and nature of substituents on the piperidine ring significantly influence physicochemical properties and biological activity. Key analogues include:

Compound Name CAS Number Substituent Differences Molecular Formula Similarity Index
(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate 216854-24-9 Lacks methyl group on carbamate C₁₇H₂₅N₂O₂ 0.91
tert-Butyl (1-benzylpiperidin-4-yl)carbamate 73889-19-7 Carbamate at piperidin-4-yl position C₁₇H₂₅N₂O₂ 0.88
tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate 155497-10-2 Pyrrolidine core (5-membered ring) C₁₈H₂₇N₂O₂ 0.89

Key Findings :

  • Ring Size : Pyrrolidine analogues (5-membered ring) exhibit higher conformational flexibility but lower metabolic stability compared to piperidine derivatives .
  • Positional Isomerism : Piperidin-4-yl derivatives (e.g., CAS 73889-19-7) show altered hydrogen-bonding capacity due to spatial orientation, affecting solubility and target binding .

Functional Group Modifications

Variations in protective groups and functional moieties alter reactivity and applications:

Compound Name Functional Group Modifications Application Context Reference
tert-Butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate 4-Aminophenyl substituent HIV-1 inhibitor precursor
tert-Butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate Hydroxymethyl group on pyrrolidine Enhanced polarity for aqueous solubility
tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate Halogenated pyrimidine and methoxy groups Anticancer drug development

Key Findings :

  • Aminophenyl Derivatives: The 4-aminophenyl group in CAS 292.4 [M+1]+ () enhances π-π stacking interactions with biological targets, critical for antiviral activity .
  • Hydroxymethyl vs. Methyl : Hydroxymethyl substituents (e.g., CAS 15923-40-7) improve aqueous solubility but introduce susceptibility to oxidation .
  • Halogenated Moieties : Compounds like those in exhibit higher electrophilicity, enabling cross-coupling reactions in medicinal chemistry .

Stereochemical and Conformational Differences

Stereochemistry at the piperidine or carbamate positions modulates biological efficacy:

Compound Name Stereochemistry Notable Property Reference
tert-Butyl ((3R,5R)-1-benzyl-5-methylpiperidin-3-yl)carbamate (3R,5R) configuration Improved enantioselectivity in catalysis
tert-Butyl[(1S,3R)-3-ethyl-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]carbamate Cyclopentyl core with CF₃ group High affinity for kinase targets

Key Findings :

  • Enantioselectivity : The (3R,5R) stereoisomer (CAS 1227919-31-4) demonstrates superior binding to chiral receptors compared to racemic mixtures .
  • Trifluoromethyl Groups : Electron-withdrawing groups like CF₃ enhance metabolic stability and target affinity but may reduce solubility .

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl (1-benzylpiperidin-3-yl)(methyl)carbamate generally involves the following key steps:

  • Step 1: Formation of 1-benzylpiperidine Intermediate
    Piperidine is reacted with benzyl halides (commonly benzyl chloride or benzyl bromide) under nucleophilic substitution conditions to yield 1-benzylpiperidine. This reaction is typically performed in an aprotic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base to scavenge the generated acid.

  • Step 2: Introduction of the Carbamate Group
    The 1-benzylpiperidine intermediate undergoes carbamoylation by reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This step introduces the tert-butyl carbamate protecting group on the nitrogen or at the methyl position adjacent to the piperidine ring, depending on the exact synthetic route.

  • Step 3: Reductive Amination (if applicable)
    In some protocols, reductive amination is employed where 4-N-BOC-aminopiperidine reacts with benzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) to form the benzylated piperidine derivative with high yield.

  • Step 4: Purification
    The crude product is purified by column chromatography using silica gel with hexane/ethyl acetate gradients or by recrystallization to obtain the final compound with high purity.

Reaction Conditions Summary

Step Reagents/Conditions Solvent Temperature Time Yield (%)
Benzylation of piperidine Piperidine + Benzyl chloride + Base (e.g., NaHCO3) DCM or THF Room temperature 4–12 hours 80–95
Carbamoylation with Boc-Cl 1-Benzylpiperidine + tert-butyl chloroformate + TEA DCM 0–25 °C 2–6 hours 85–98
Reductive amination (alt.) 4-N-BOC-aminopiperidine + Benzaldehyde + NaBH(OAc)3 DCE or DCM Room temperature 24–48 hours Up to 98
Purification Silica gel chromatography or recrystallization Hexane/Ethyl acetate Ambient Variable

Industrial Production Methods

  • Scale-Up Considerations:
    Industrial synthesis employs large-scale automated reactors with precise control of temperature, stirring, and reagent addition to maintain reaction uniformity and safety, especially for exothermic benzylation and carbamoylation steps.

  • Purification Techniques:
    Industrial processes often use distillation and recrystallization in addition to chromatography for cost-effective purification.

  • Quality Control:
    Reaction progress and product purity are monitored by high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

  • Optimization for Enantiomeric Purity:
    When stereochemistry is relevant, chiral catalysts or enantioselective crystallization techniques are employed to maintain high enantiomeric excess.

Detailed Research Findings and Analytical Characterization

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):
    Characteristic peaks include aromatic protons of the benzyl group (δ ~7.2–7.4 ppm), methylene protons adjacent to nitrogen (δ ~3.5 ppm), and tert-butyl group protons (δ ~1.4 ppm).

  • Mass Spectrometry (ESI-MS):
    Molecular ion peak at m/z ~305 [M+H]+ confirms molecular weight.

  • X-ray Crystallography:
    Used to confirm stereochemistry and molecular conformation, employing SHELX software for structure refinement.

Reaction Mechanism Insights

  • Benzylation:
    Nucleophilic substitution where the piperidine nitrogen attacks the benzyl halide, displacing the halide ion.

  • Carbamoylation:
    Nucleophilic attack of the amine on the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage.

  • Reductive Amination:
    Formation of an imine intermediate between the amine and benzaldehyde, followed by reduction to the secondary amine.

Comparative Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield (%)
Direct benzylation + Boc-Cl Piperidine, Benzyl chloride, Boc-Cl, TEA Straightforward, well-established Requires careful control of side reactions 80–95
Reductive amination route 4-N-BOC-aminopiperidine, benzaldehyde, NaBH(OAc)3 High yield, mild conditions Longer reaction time Up to 98
Industrial scale synthesis Automated reactors, controlled addition Scalable, reproducible Requires investment in equipment >90

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl (1-benzylpiperidin-3-yl)(methyl)carbamate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis often involves coupling tert-butyl carbamate with substituted piperidine derivatives under inert atmospheres (e.g., nitrogen) using palladium catalysts (e.g., Pd₂(dba)₃) and ligands like BINAP in toluene . Reductive amination or nucleophilic substitution may be employed to introduce the benzyl and methyl groups. Yield optimization requires precise control of stoichiometry, temperature (e.g., 80–110°C), and purification via column chromatography or recrystallization .
  • Key Data : For analogous compounds, yields range from 60–85% depending on reaction scale and intermediates (e.g., tert-butyl carbamate derivatives in patent syntheses) .

Q. How is this compound characterized spectroscopically?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify substituents on the piperidine ring (e.g., benzyl protons at δ 7.2–7.4 ppm, tert-butyl at δ 1.2–1.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 333.23 for C₁₉H₂₈N₂O₂) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and hydrogen-bonding networks .

Q. What are the stability and storage recommendations for this compound?

  • Methodology : Store under inert gas (argon) at –20°C in airtight containers. Stability studies show degradation <5% over 6 months when protected from light and moisture. Avoid strong acids/bases to prevent carbamate cleavage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodology : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbamate group’s carbonyl oxygen (LUMO) may participate in hydrogen bonding with biological targets . Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes like cytochrome P450 .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Case Study : If in vitro assays show conflicting IC₅₀ values (e.g., 10 μM vs. 50 μM), validate via:

  • Dose-Response Curves : Use triplicate experiments with standardized cell lines (e.g., HEK293).
  • Metabolite Analysis : LC-MS/MS identifies degradation products that may interfere with assays .
  • Structural Analog Comparison : Compare with tert-butyl piperidine carbamates in PubChem to isolate substituent effects (e.g., benzyl vs. nitrobenzyl groups) .

Q. How does stereochemistry at the piperidine 3-position influence pharmacological activity?

  • Methodology : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst). Test enantiomers in receptor-binding assays (e.g., σ receptors) to correlate (R)- or (S)-configurations with activity. For example, (R)-isomers of similar carbamates show 3-fold higher affinity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

  • Methodology :

  • Catalyst Recycling : Immobilize chiral catalysts (e.g., on silica) to reduce costs.
  • Crystallization-Induced Asymmetric Transformation : Enhance ee from 90% to >99% via controlled recrystallization in ethanol/water .
  • PAT Tools : Use in-line FTIR to monitor ee during continuous flow synthesis .

Methodological Resources

  • Synthetic Protocols : Patent routes for tert-butyl carbamates (e.g., EP applications) .
  • Safety Guidelines : OSHA-compliant handling procedures (e.g., PPE, fume hoods) .
  • Software : SHELX for crystallography , Gaussian 16 for DFT .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl (1-benzylpiperidin-3-yl)(methyl)carbamate
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Tert-butyl (1-benzylpiperidin-3-yl)(methyl)carbamate

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